REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([OH:18])=[C:6]([C:8]2[CH:17]=[CH:16][C:11]([C:12]([O:14]C)=[O:13])=[CH:10][N:9]=2)[CH:7]=1.[OH-].[Li+]>CO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([OH:18])=[C:6]([C:8]2[CH:17]=[CH:16][C:11]([C:12]([OH:14])=[O:13])=[CH:10][N:9]=2)[CH:7]=1 |f:1.2|
|
Name
|
methyl 6-(5-fluoro-2-hydroxyphenyl)nicotinate
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)C1=NC=C(C(=O)OC)C=C1)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 0° C. for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 72 h
|
Duration
|
72 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting yellow solid dissolved in water (150 ml)
|
Type
|
ADDITION
|
Details
|
Acidified to pH 1 by addition of 1 N aqueous HCl
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with 0.5 M aqueous HCl
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C1)C1=NC=C(C(=O)O)C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |